3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride
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Overview
Description
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride is an organic compound with the molecular formula C3H6ClN3S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific compounds it helps synthesize.
Action Environment
It is known that it is soluble in water and slightly soluble in alcohol and ether , which could influence its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride typically involves the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. One common method involves dissolving 3-methyl-1,2,4-thiadiazol-5-amine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The mixture is stirred and heated to facilitate the reaction, and the resulting product is isolated by filtration or crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other thiadiazole derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1,2,4-thiadiazole: This compound shares a similar core structure but differs in its functional groups.
1,3,4-Thiadiazole derivatives: These compounds have a similar thiadiazole ring but with different substituents, leading to varied chemical and biological properties.
Uniqueness
3-Methyl-1,2,4-thiadiazol-5-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-methyl-1,2,4-thiadiazol-5-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S.ClH/c1-2-5-3(4)7-6-2;/h1H3,(H2,4,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGNCNSKFSGGCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743545 |
Source
|
Record name | 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211503-80-8 |
Source
|
Record name | 3-Methyl-1,2,4-thiadiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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